7-Bromo-8-fluoroquinolin-4-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-fluoroquinolin-4-ol can be achieved through several methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common method involves the nucleophilic substitution of fluorine atoms, which can be achieved using appropriate fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-8-fluoroquinolin-4-ol undergoes various types of chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a halogen atom with a nucleophile, often resulting in the formation of new functional groups.
Cross-coupling reactions: These reactions, such as Suzuki-Miyaura coupling, involve the formation of carbon-carbon bonds between two different organic groups.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to changes in its oxidation state and the formation of new products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Fluorinating agents: For nucleophilic substitution reactions.
Palladium catalysts: For cross-coupling reactions such as Suzuki-Miyaura coupling.
Oxidizing and reducing agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various fluorinated derivatives, while cross-coupling reactions can produce complex organic molecules with diverse functional groups .
Scientific Research Applications
7-Bromo-8-fluoroquinolin-4-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Bromo-8-fluoroquinolin-4-ol involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound’s fluorine and bromine atoms play a crucial role in enhancing its biological activity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Bromo-8-fluoroquinolin-4-ol include other fluorinated quinolines, such as:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of bromine and fluorine atoms, which confer distinct chemical and biological properties. This combination enhances its reactivity and specificity in various chemical reactions and biological processes .
Properties
IUPAC Name |
7-bromo-8-fluoro-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-6-2-1-5-7(13)3-4-12-9(5)8(6)11/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGUXOLSIZFBJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C=CN2)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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